[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride
CAS No.: 1217129-50-4
Cat. No.: VC2993215
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217129-50-4 |
|---|---|
| Molecular Formula | C9H10ClNO |
| Molecular Weight | 183.63 g/mol |
| IUPAC Name | 4-prop-2-ynoxyaniline;hydrochloride |
| Standard InChI | InChI=1S/C9H9NO.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h1,3-6H,7,10H2;1H |
| Standard InChI Key | SVOMGBJDHWHLGE-UHFFFAOYSA-N |
| SMILES | C#CCOC1=CC=C(C=C1)N.Cl |
| Canonical SMILES | C#CCOC1=CC=C(C=C1)N.Cl |
Introduction
[4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride is a chemical compound that has garnered attention due to its unique structure and potential applications in various fields. This compound features a prop-2-yn-1-yloxy group attached to a phenyl ring, which is linked to an amine group, and it exists as a hydrochloride salt. Despite the lack of extensive literature specifically on this compound, related compounds with similar structures have shown promising biological activities and chemical properties.
Synthesis Methods
The synthesis of compounds with similar structures often involves the reaction of a phenolic compound with propargyl bromide to introduce the prop-2-yn-1-yloxy group, followed by the introduction of the amine group. For example, N-[4-(2-Propyn-1-yloxy)phenyl]acetamide was synthesized by chemoselective N-acetylation of 4-aminophenol followed by reaction with propargyl bromide in the presence of K2CO3 .
Biological Activities
While specific biological activities of [4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride are not well-documented, related compounds have shown potential in various biological applications. For instance, derivatives with similar structures have exhibited antimicrobial and fungicidal activities, suggesting potential uses in pharmacology and agricultural science.
Safety and Handling
Compounds with similar structures, such as 2-(4-(Prop-2-yn-1-yloxy)phenyl)ethan-1-amine hydrochloride, have been noted for their potential toxicity and skin irritation properties . Therefore, handling [4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride requires appropriate safety precautions.
Research Findings and Future Directions
Given the limited specific research on [4-(Prop-2-yn-1-yloxy)phenyl]amine hydrochloride, future studies should focus on exploring its chemical properties, biological activities, and potential applications. The compound's unique structure suggests it could be a valuable candidate for further investigation in fields like pharmacology and materials science.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume